An In-Depth Technical Guide to the Physical and Chemical Properties of 11H-Benzo[a]carbazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Benzo[a]carbazole is a polycyclic aromatic nitrogen heterocycle, a class of compounds that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. As a structural motif, it is found in various natural products and synthetic molecules with demonstrated biological activities, including potential antitumor applications.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 11H-Benzo[a]carbazole, offering field-proven insights and detailed experimental methodologies for its characterization. Understanding these fundamental properties is crucial for its application in drug design, synthesis of novel derivatives, and development of advanced materials.
Molecular Structure and Identification
11H-Benzo[a]carbazole consists of a carbazole nucleus fused with a benzene ring, resulting in an extended π-conjugated system. The IUPAC name for this compound is 11H-Benzo[a]carbazole.
Molecular Structure of 11H-Benzo[a]carbazole
Caption: 2D structure of 11H-Benzo[a]carbazole.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 11H-Benzo[a]carbazole | NIST |
| CAS Number | 239-01-0 | NIST |
| Molecular Formula | C₁₆H₁₁N | |
| Molecular Weight | 217.27 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C2)C4=CC=CC=C4N3 | PubChem |
| InChI | InChI=1S/C16H11N/c1-2-4-13-10-12(c1-2)15-11-14-5-3-6-16(14)17-15/h1-6,10-11,17H | PubChem |
Physical Properties
The physical properties of 11H-Benzo[a]carbazole are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its solid-state behavior.
Table 2: Physical Properties of 11H-Benzo[a]carbazole
| Property | Value | Source |
| Appearance | Powder to crystal | |
| Melting Point | 228 °C | |
| Boiling Point | 456 °C (estimated) | |
| Solubility | Slightly soluble in acetonitrile and DMSO | |
| Flash Point | 208 °C |
Experimental Protocol: Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Workflow for Melting Point Determination
Caption: Standard workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 11H-Benzo[a]carbazole sample is completely dry and finely powdered to ensure uniform heat distribution.[3]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm in height.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute to allow for accurate observation.[4]
-
Record Melting Range: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4] A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.
Experimental Protocol: Solubility Determination
Understanding the solubility of 11H-Benzo[a]carbazole in various solvents is essential for its synthesis, purification, and formulation in biological assays.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane, dimethyl sulfoxide).
-
Sample Preparation: Weigh a small, precise amount of 11H-Benzo[a]carbazole (e.g., 1-5 mg) into a small vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously agitate the vial for 1-2 minutes. Observe if the solid completely dissolves.
-
Incremental Solvent Addition: If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL) with agitation after each addition, until the solid dissolves or a significant volume of solvent has been added.
-
Classification: Classify the solubility as soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For quantitative analysis, the concentration of a saturated solution can be determined spectrophotometrically after filtration.
Chemical Properties and Reactivity
The chemical reactivity of 11H-Benzo[a]carbazole is largely dictated by the electron-rich nature of the carbazole ring system and the presence of the N-H proton.
Table 3: Chemical Properties of 11H-Benzo[a]carbazole
| Property | Value/Description | Source |
| pKa | 17.00 ± 0.30 (Predicted) | |
| Reactivity | Susceptible to electrophilic substitution and N-alkylation. | General Carbazole Chemistry |
Acidity and Basicity
The N-H proton of the carbazole moiety is weakly acidic, with a predicted pKa of approximately 17.00.[3] This allows for deprotonation with a strong base to form the corresponding anion, which can then be used in various nucleophilic reactions. The nitrogen atom is not significantly basic due to the delocalization of its lone pair of electrons into the aromatic system.
Electrophilic Aromatic Substitution
The carbazole ring is activated towards electrophilic aromatic substitution. The substitution pattern is influenced by the directing effects of the fused benzene ring and the nitrogen atom.
Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic aromatic substitution.
The positions most susceptible to electrophilic attack are dictated by the resonance stabilization of the resulting carbocation intermediate (arenium ion).[5] For the parent carbazole, positions 3 and 6 are the most reactive. In 11H-Benzo[a]carbazole, the fusion of the additional benzene ring will influence the electron density distribution and thus the preferred sites of substitution.
N-Alkylation
The nitrogen atom of 11H-Benzo[a]carbazole can be readily alkylated following deprotonation with a suitable base. This reaction is a common strategy for modifying the electronic and biological properties of the carbazole core.[6]
Typical N-Alkylation Conditions:
-
Base: Potassium carbonate, sodium hydride, or potassium hydroxide.
-
Alkylating Agent: Alkyl halides (e.g., methyl iodide, ethyl bromide).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 11H-Benzo[a]carbazole.
UV-Visible Spectroscopy
The extended π-conjugation in 11H-Benzo[a]carbazole results in strong absorption in the ultraviolet-visible region. The UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* electronic transitions.
Experimental UV-Vis Data:
-
λmax: 354 nm (in Ethanol)
Experimental Protocol: UV-Visible Spectroscopy
-
Solution Preparation: Prepare a dilute solution of 11H-Benzo[a]carbazole in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 11H-Benzo[a]carbazole, key characteristic peaks are expected for the N-H and C-H stretching vibrations, as well as aromatic C=C bending.
Expected IR Absorptions (based on carbazole):
-
N-H stretch: A sharp peak around 3400-3500 cm⁻¹. For carbazole, a peak is observed at 3419 cm⁻¹.[7]
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹. For carbazole, a peak is seen at 3051 cm⁻¹.[7]
-
Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A peak around 1300-1400 cm⁻¹. For carbazole, a C-N stretching frequency is observed at 1450 cm⁻¹.[7]
Experimental Protocol: FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet): Mix a small amount of finely ground 11H-Benzo[a]carbazole with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 11H-Benzo[a]carbazole by providing information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): Multiple signals in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton in the fused ring system.
-
N-H Proton: A broad singlet, the chemical shift of which can be solvent-dependent, often appearing further downfield.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: A series of signals in the range of 110-150 ppm, corresponding to the 16 carbon atoms of the aromatic framework. Carbons adjacent to the nitrogen atom will have distinct chemical shifts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 11H-Benzo[a]carbazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[8]
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 11H-Benzo[a]carbazole, which is useful for confirming its identity.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A prominent peak at m/z = 217, corresponding to the molecular weight of the compound. Due to the stability of the aromatic system, this is often the base peak.
-
[M-H]⁺: A peak at m/z = 216, resulting from the loss of a hydrogen atom.
-
[M-27]⁺•: A peak at m/z = 190, corresponding to the loss of HCN.
-
Doubly Charged Ion [M]²⁺: A weak signal may be observed at m/z = 108.5.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Biological Significance and Applications
Carbazole and its derivatives, including 11H-Benzo[a]carbazole, are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.[2] Specifically, derivatives of 11H-benzo[a]carbazole have been synthesized and evaluated for their potential as antitumor agents.[1] The planar structure of these compounds allows them to intercalate with DNA, and they can also inhibit enzymes such as topoisomerase, which are crucial for cell proliferation. This makes the 11H-Benzo[a]carbazole scaffold a promising starting point for the development of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the key physical and chemical properties of 11H-Benzo[a]carbazole, along with standardized experimental protocols for their determination. A thorough understanding of its structure, solubility, reactivity, and spectroscopic characteristics is fundamental for any researcher or scientist working with this compound. The information presented herein serves as a valuable resource for guiding the synthesis of novel derivatives, designing biological assays, and exploring the potential applications of 11H-Benzo[a]carbazole in drug discovery and materials science.
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